Home > Products > Screening Compounds P68649 > d(CH2)5[Tyr(Me)2]AVP
d(CH2)5[Tyr(Me)2]AVP -

d(CH2)5[Tyr(Me)2]AVP

Catalog Number: EVT-1570866
CAS Number:
Molecular Formula: C52H74N14O12S2
Molecular Weight: 1151.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound d(CH2)5[Tyr(Me)2]AVP is a synthetic analogue of arginine vasopressin, a peptide hormone crucial for regulating water retention and blood pressure in the body. This compound specifically acts as an antagonist at the vasopressin V1a receptor, which is involved in various physiological processes, including vascular tone and social behaviors. The development of this analogue aims to explore its potential therapeutic applications, particularly in conditions where vasopressin activity needs to be modulated.

Source and Classification

d(CH2)5[Tyr(Me)2]AVP is classified as a peptide hormone analogue and falls under the category of vasopressin receptor antagonists. It is synthesized through solid-phase peptide synthesis, a method that allows for precise control over the peptide sequence and structure.

Synthesis Analysis

Methods

The synthesis of d(CH2)5[Tyr(Me)2]AVP primarily utilizes solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Resin Loading: The initial amino acid is covalently attached to a solid resin.
  2. Coupling: Additional amino acids are sequentially added to the growing peptide chain using coupling reagents such as HBTU or DIC.
  3. Deprotection: Protective groups on amino acids are removed to allow further coupling.
  4. Cleavage and Purification: The completed peptide is cleaved from the resin and purified to obtain the final product.

This method enables high yields and purity of the desired peptide analogue, making it suitable for research applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of d(CH2)5[Tyr(Me)2]AVP consists of a modified arginine vasopressin backbone with specific substitutions that enhance its receptor binding properties. The key features include:

  • A backbone resembling that of vasopressin.
  • Substitution at the second position with a 5-carbon chain (d(CH2)5).
  • A methoxy group on the tyrosine residue (Tyr(Me)2).

The specific arrangement of these components contributes to its biological activity as a V1a receptor antagonist, influencing its pharmacological profile.

Chemical Reactions Analysis

Types of Reactions

d(CH2)5[Tyr(Me)2]AVP can undergo various chemical reactions, including:

  • Oxidation: Particularly at sulfur atoms if present in disulfide bridges.
  • Reduction: Can break disulfide bonds, yielding free thiol groups.
  • Substitution: Can occur at side chains, especially at tyrosine residues.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide or iodine under mild conditions.
  • Reduction Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • Substitution Agents: Various alkylating agents under controlled conditions.

These reactions are crucial for modifying the compound for various experimental applications.

Mechanism of Action

The mechanism by which d(CH2)5[Tyr(Me)2]AVP exerts its pharmacological effects involves binding to the vasopressin V1a receptor. By blocking this receptor, it inhibits the action of endogenous vasopressin, thereby preventing increases in intracellular calcium levels associated with vasopressin signaling. This antagonistic action can influence physiological responses such as blood pressure regulation and social behavior modulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,100 Da (exact value may vary based on modifications).
  • Solubility: Typically soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of peptides, including susceptibility to proteolytic enzymes.

Relevant data indicate that modifications like those found in d(CH2)5[Tyr(Me)2]AVP can enhance stability against enzymatic degradation compared to natural peptides .

Applications

The primary scientific uses of d(CH2)5[Tyr(Me)2]AVP include:

  • Research into vasopressin receptor function and signaling pathways.
  • Investigating potential therapeutic roles in conditions like hypertension or heart failure where vasopressin activity is implicated.
  • Studying social behavior dynamics in animal models through manipulation of vasopressin signaling pathways.

This compound serves as an important tool for understanding the physiological roles of vasopressin and developing new therapeutic strategies targeting related disorders .

Introduction to d(CH2)5[Tyr(Me)2]AVP

Biochemical Identity and Structural Modifications

d(CH₂)₅[Tyr(Me)²]AVP, systematically named 1-(β-mercapto-β,β-cyclopentamethylenepropionic acid)-2-(O-methyltyrosine)-arginine⁸-vasopressin, is a peptide analogue derived from native arginine vasopressin (AVP). Its molecular formula is C₅₂H₇₄N₁₄O₁₂S₂, with a molecular weight of 1151.38 g/mol [1] [7]. The compound incorporates three strategic modifications to enhance receptor specificity and metabolic stability:

  • Cyclic Disulfide Bridge: Replacement of cysteine at position 1 with β-mercapto-β,β-cyclopentamethylenepropionic acid stabilizes the cyclic structure via a disulfide bond between residues 1 and 6 [7] [9].
  • O-Methyltyrosine: Methylation of tyrosine at position 2 (Tyr(Me)²) sterically hinders interaction with vasopressin V2 receptors (V2R) [7].
  • D-arginine Isomerization: Substitution with D-arginine at position 8 reduces susceptibility to peptidases [7].

These alterations shift the molecule from an agonist to a potent antagonist by preventing conformational changes required for receptor activation [2].

Table 1: Key Structural Features of d(CH₂)₅[Tyr(Me)²]AVP

PositionModified ResidueChemical ChangeFunctional Impact
1β-Mercapto-β,β-cyclopentamethylenepropionic acidCyclohexane-based thiolStabilizes disulfide bridge; prolongs half-life
2O-MethyltyrosineMethylation of phenolic hydroxylBlocks V2R binding; enhances V1a selectivity
8D-ArginineD-isomer substitutionIncreases metabolic resistance

Historical Development of Vasopressin Receptor Antagonists

The development of d(CH₂)₅[Tyr(Me)²]AVP in 1980 by Kruszynski et al. marked a milestone in neuroendocrinology [7]. Prior antagonists like [Phe²,Orn⁸]vasotocin exhibited mixed V1a/oxytocin receptor (OTR) affinity, limiting research utility [2]. This compound emerged from systematic structure-activity relationship (SAR) studies exploring:

  • Position 1 Modifications: Cyclic thiols improved binding kinetics versus linear analogs.
  • Position 2 Substitutions: O-methyltyrosine minimized interactions with V1b/V2 receptors.
  • Species Specificity: Early analogs showed high affinity for human/bovine V1a receptors but weak rat V1a binding, complicating translational research [2].

Comparative studies with contemporaneous compounds like dP[Tyr(Me)²]AVP revealed critical differences. Neonatal rats treated with dP[Tyr(Me)²]AVP showed stunted growth and polyuria, effects absent with d(CH₂)₅[Tyr(Me)²]AVP, underscoring its cleaner pharmacological profile [4]. By the 1990s, it became the reference antagonist for V1a studies until non-peptide antagonists (e.g., SR-49059) emerged [2] [5].

Pharmacological Classification: V1a Receptor Specificity

d(CH₂)₅[Tyr(Me)²]AVP is classified as a selective competitive antagonist for the vasopressin V1a receptor (V1aR). Key pharmacological characteristics include:

  • High V1a Affinity: Binds human V1aR with Kᵢ ≈ 1–5 nM, significantly lower than for V2 receptors (Kᵢ > 1000 nM) [2] [7].
  • Functional Antagonism: Blocks vasopressin-induced calcium mobilization (IC₅₀ = 5 nM) and pressor responses in vivo [7] [8].
  • Cross-Reactivity Caveats: Retains moderate affinity for oxytocin receptors (IC₅₀ = 30 nM), necessitating controls in physiological studies [2] [7].

Table 2: Receptor Selectivity Profile of d(CH₂)₅[Tyr(Me)²]AVP

Receptor SubtypeAffinity (Kᵢ or IC₅₀, nM)Functional RoleEffect of Antagonism
V1a (Human)1–5Vasoconstriction, platelet aggregationBlocks pressor response
Oxytocin (Human)30Uterine contraction, social bondingPartial inhibition
V1b (Human)>100ACTH secretionNegligible effect
V2 (Human)>1000Water reabsorptionNo antagonism

Mechanistically, V1a receptors are Gq/11-coupled proteins activating phospholipase C (PLC). Antagonism by d(CH₂)₅[Tyr(Me)²]AVP prevents inositol trisphosphate (IP₃)-mediated calcium release, distinguishing it from V2 antagonists that target cAMP pathways [5] [8]. Studies in bovine adrenal cells confirmed it inhibits vasopressin-stimulated cortisol secretion, validating tissue-specific V1a blockade [2]. Its selectivity enabled pivotal discoveries, including V1a’s role in hippocampal anxiety circuits [7] and vasopressin-mediated cardiovascular regulation [5].

Properties

Product Name

d(CH2)5[Tyr(Me)2]AVP

IUPAC Name

(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C52H74N14O12S2

Molecular Weight

1151.4 g/mol

InChI

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1

InChI Key

QVQOGNOOAMQKCE-OVSZNHMYSA-N

Synonyms

(beta-mercapto-beta,beta-cyclopentamethylenepropionyl(1),O-Me-Tyr(2),Arg(8))-vasopressin
(d(CH2)5(1)-O-Me-Tyr(2)-Arg(8))vasopressin
1-(beta mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-O-methyltyrosyl-8-arginine vasopressin
1-(beta-mercapto-beta beta-cyclopentamethylenepropionic acid)-2-(O-methyl-Tyr)-argipressin
AAVP
arginine vasopressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-methyl-Tyr(2)-
argipressin, (beta-mercapto)beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-
AVPA
CGP 25838
CGP-25838
CPG 25838E
d(CH2)5(Tyr(Me)(2))AVP
d(CH2)5-Tyr(Me)argipressin
d(CH2)5Tyr(Me)AVP
Manning compound
MCPPA-AVP
Sigma V-2255
SK and F 100273
SK and F-100273
SKF 100273
V2255 peptide
vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.